molecular formula C15H10N2OS2 B3002546 N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide CAS No. 300664-36-2

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3002546
CAS No.: 300664-36-2
M. Wt: 298.38
InChI Key: XUBMMWPFKCUDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10N2OS2 and its molecular weight is 298.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, also known as N2-(8H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its activity. This interaction disrupts the viral replication process, thereby inhibiting the spread of the virus . The specific binding mode of the compound with 3CL pro has been rationalized through molecular docking studies .

Biochemical Pathways

The inhibition of the 3CL pro enzyme affects the biochemical pathway of viral replication. By blocking this enzyme, the compound prevents the virus from replicating and spreading, thereby mitigating the effects of the infection .

Pharmacokinetics

Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This is achieved by blocking the activity of the 3CL pro enzyme, which is essential for viral replication . This leads to a decrease in viral load and potentially mitigates the symptoms of the infection.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS2/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBMMWPFKCUDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acylation 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (Prepared in Example 1, Step 1, 100 mg; 0.32 mmol) with 2-thiophenecarbonyl chloride (0.106 mL; 0.96 mmol) in a manner similar to that described in Example 1, Step 3 provided 17 mg of Thiophene-2-carboxylic acid (8H-indeno[1,2-d]thiazol-2-yl)-amide 6. EI-HRMS m/e calcd for C15H10N2OS2 (M+) 298.0235, found 298.0233.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.106 mL
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.